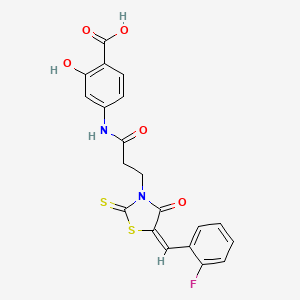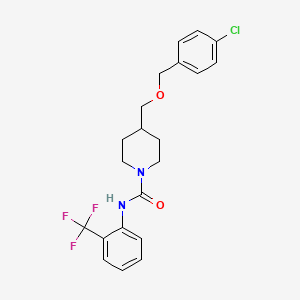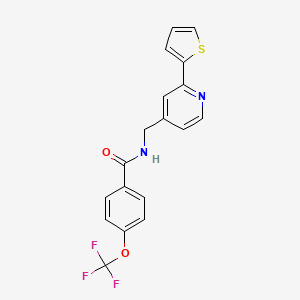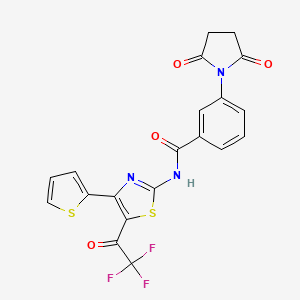
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol
概要
説明
“(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is a chemical compound with the molecular formula C11H14O2 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, has been a subject of interest in the field of organic chemistry . One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” can be represented by the InChI code: 1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 . This indicates that the molecule consists of a benzofuran ring with two methyl groups attached to the 2-position and a methanol group attached to the 4-position .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. The 2-position of benzofuran may be unsubstituted, or substituents with halogens, nitro and hydroxyl groups may enhance the antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” include a molecular weight of 178.23 .
科学的研究の応用
Antimicrobial Activity
Benzofuran derivatives, including our compound of interest, have emerged as promising scaffolds for antimicrobial agents. Resistance to antibiotics remains a global challenge, necessitating the development of novel therapeutic options. Researchers have focused on benzofuran-based compounds due to their wide array of biological activities. These derivatives have shown efficacy against various clinically approved microbial targets . Further investigations into their mechanism of action and structure-activity relationships (SAR) are ongoing.
Cancer Treatment
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been employed in the treatment of skin diseases, including cancer. Their unique structural features make them valuable candidates for drug discovery in oncology .
Tuberculosis and Malaria
Benzofuran compounds have demonstrated activity against tuberculosis and malaria. Their potential as antiparasitic agents warrants further exploration .
Antioxidant Properties
Certain natural products containing benzofuran moieties exhibit antioxidant and cytoprotective properties. These compounds may play a role in mitigating oxidative stress-related diseases .
Enzyme Inhibition
Benzofuran derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, aldose reductase, 5-LOX, and COX-2. These enzymes are implicated in various pathological conditions, making benzofuran-based compounds attractive for drug development .
HIF-1 Modulation
Hypoxia-inducible factor 1 (HIF-1) is a critical regulator of cellular responses to low oxygen levels. Some benzofuran derivatives exhibit activity against HIF-1, potentially influencing cancer progression and other hypoxia-related diseases .
作用機序
While the specific mechanism of action for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Safety and Hazards
The safety information for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
将来の方向性
Benzofuran and its derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of new therapeutic agents based on this scaffold .
特性
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUNBHHPCWCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)




![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)


![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)